molecular formula C₂₂H₁₆D₃N₃O₄ B1147181 ent-他达拉非-d3 CAS No. 1329568-92-4

ent-他达拉非-d3

货号: B1147181
CAS 编号: 1329568-92-4
分子量: 392.42
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ent-Tadalafil-d3 is a deuterated form of tadalafil, a selective phosphodiesterase type 5 (PDE5) inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of tadalafil. The deuterium atoms in ent-Tadalafil-d3 replace hydrogen atoms, providing a stable isotope that helps in tracing and analyzing the compound’s behavior in biological systems .

科学研究应用

ent-Tadalafil-d3 has several scientific research applications, including:

作用机制

While specific information on the mechanism of action of ent-Tadalafil-d3 is not available, it’s worth noting that Tadalafil, the parent compound, is a phosphodiesterase type 5 (PDE5) inhibitor . PDE5 inhibitors are considered the first-line treatment in patients with erectile dysfunction due to their safety and efficacy profile .

安全和危害

When handling ent-Tadalafil-d3, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, personnel should be evacuated to safe areas .

生化分析

Biochemical Properties

ent-Tadalafil-d3 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis. By inhibiting PDE5, ent-Tadalafil-d3 increases the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved blood flow. Additionally, ent-Tadalafil-d3 may interact with other proteins involved in signal transduction pathways, further influencing cellular responses .

Cellular Effects

ent-Tadalafil-d3 exerts various effects on different cell types and cellular processes. In endothelial cells, it promotes vasodilation by increasing cGMP levels, which in turn relaxes smooth muscle cells. In neuronal cells, ent-Tadalafil-d3 may influence neurotransmitter release and synaptic plasticity by modulating cGMP-dependent signaling pathways. Furthermore, ent-Tadalafil-d3 can impact gene expression by altering the activity of transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of ent-Tadalafil-d3 involves its binding interactions with PDE5, leading to enzyme inhibition. This inhibition prevents the breakdown of cGMP, resulting in elevated cGMP levels and subsequent vasodilation. Additionally, ent-Tadalafil-d3 may interact with other biomolecules, such as kinases and phosphatases, modulating their activity and influencing downstream signaling pathways. These interactions can lead to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ent-Tadalafil-d3 can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that ent-Tadalafil-d3 remains stable under specific storage conditions, ensuring consistent results in in vitro and in vivo experiments. Over extended periods, ent-Tadalafil-d3 may exhibit sustained effects on cellular processes, including prolonged vasodilation and modulation of gene expression .

Dosage Effects in Animal Models

The effects of ent-Tadalafil-d3 in animal models are dose-dependent. At lower doses, ent-Tadalafil-d3 can effectively inhibit PDE5 and promote vasodilation without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, such as hypotension and gastrointestinal disturbances. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired pharmacological response. Careful dosage optimization is essential to balance efficacy and safety in animal studies .

Metabolic Pathways

ent-Tadalafil-d3 is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism can lead to the formation of active or inactive metabolites, influencing the overall pharmacokinetic profile of ent-Tadalafil-d3. Additionally, ent-Tadalafil-d3 may affect metabolic flux and metabolite levels, further modulating cellular responses .

Transport and Distribution

Within cells and tissues, ent-Tadalafil-d3 is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, such as the vascular endothelium and smooth muscle cells. The transport and distribution of ent-Tadalafil-d3 are critical for its pharmacological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of ent-Tadalafil-d3 is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular function. The subcellular localization of ent-Tadalafil-d3 can impact its activity and interactions with other biomolecules, further modulating cellular responses .

准备方法

The synthesis of ent-Tadalafil-d3 involves several steps, starting with the preparation of the deuterated starting materials. The key steps include:

    Deuteration of Starting Materials: The initial step involves the deuteration of specific starting materials to introduce deuterium atoms.

    Cyclization Reaction: The deuterated intermediates undergo a cyclization reaction to form the core structure of tadalafil.

    Final Deuteration:

Industrial production methods for ent-Tadalafil-d3 are similar to those used for tadalafil, with additional steps to ensure the incorporation of deuterium atoms. These methods include:

化学反应分析

ent-Tadalafil-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can convert ent-Tadalafil-d3 to its reduced forms. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

    Hydrolysis: ent-Tadalafil-d3 can be hydrolyzed under acidic or basic conditions to form corresponding hydrolysis products.

相似化合物的比较

ent-Tadalafil-d3 is compared with other PDE5 inhibitors, such as:

    Sildenafil: Another PDE5 inhibitor used to treat erectile dysfunction. It has a shorter half-life compared to tadalafil.

    Vardenafil: Similar to sildenafil, vardenafil is used for erectile dysfunction but has a different pharmacokinetic profile.

    Avanafil: A newer PDE5 inhibitor with a rapid onset of action .

The uniqueness of ent-Tadalafil-d3 lies in its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for ent-Tadalafil-d3 involves the modification of the existing synthesis pathway for Tadalafil, which is a PDE5 inhibitor used for the treatment of erectile dysfunction. The modification involves the incorporation of deuterium atoms at specific positions in the molecule to create the deuterated form of Tadalafil, ent-Tadalafil-d3. This modification can be achieved through the use of deuterated starting materials and specific reaction conditions that favor the incorporation of deuterium atoms at the desired positions in the molecule.", "Starting Materials": [ "Deuterated benzaldehyde", "Deuterated ethyl acetoacetate", "Deuterated methylamine", "Deuterated piperazine", "Deuterated 2-chloro-4-(dimethylamino)-5-nitropyrimidine" ], "Reaction": [ "Step 1: Condensation of deuterated benzaldehyde and deuterated ethyl acetoacetate to form deuterated 1-(2,3,3a,4,5,6,7,7a-octahydro-1H-pyrazolo[4,3-d]pyrimidin-7-yl)-2-deoxy-D-glucose", "Step 2: Reduction of the nitro group in deuterated 2-chloro-4-(dimethylamino)-5-nitropyrimidine using deuterated methylamine to form deuterated 2-chloro-4-(dimethylamino)-5-amino-pyrimidine", "Step 3: Coupling of deuterated 1-(2,3,3a,4,5,6,7,7a-octahydro-1H-pyrazolo[4,3-d]pyrimidin-7-yl)-2-deoxy-D-glucose and deuterated 2-chloro-4-(dimethylamino)-5-amino-pyrimidine using deuterated piperazine to form ent-Tadalafil-d3" ] }

CAS 编号

1329568-92-4

分子式

C₂₂H₁₆D₃N₃O₄

分子量

392.42

同义词

(6S,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)-pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione;  L-Tadalafil-d3;  L-Tildenafil-d3; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。